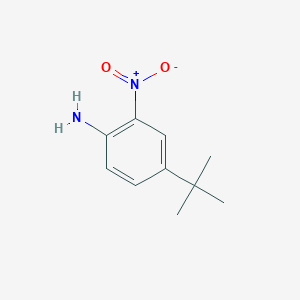

4-tert-Butyl-2-nitroaniline

Beschreibung

Evolution of Research Interests in Nitrophenyl Anilines

Research into nitrophenyl anilines, a class of compounds characterized by the presence of both a nitro group and an amino group on a benzene (B151609) ring, has a rich history rooted in the development of synthetic dyes and pigments. The chromophoric and auxochromic nature of the nitro and amino groups, respectively, made them fundamental building blocks in the coloration industry.

Over time, the focus of research has expanded significantly beyond color chemistry. The versatile reactivity of nitrophenyl anilines has made them crucial intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, while the amino group can undergo diazotization, acylation, and alkylation, opening pathways to a wide array of more complex molecules. researchgate.netsolubilityofthings.com

In recent decades, research has pivoted towards the application of nitrophenyl anilines and their derivatives in materials science and medicinal chemistry. For instance, certain derivatives have been investigated for their potential as organic light-emitting diode (OLED) materials. smolecule.com In the pharmaceutical realm, the nitrophenyl aniline (B41778) scaffold has been explored for its potential biological activities. The kinetic and mechanistic studies of reactions involving nitrophenyl anilines continue to be an active area of research, providing fundamental insights into chemical reactivity. acs.org The study of their spectroscopic properties, such as inner-shell excitation spectroscopy, also contributes to a deeper understanding of their electronic structure. cdnsciencepub.com

Significance of the tert-Butyl Moiety in Aniline Derivatives for Chemical Research

The incorporation of a tert-butyl group onto an aniline ring has profound and often predictable effects on the molecule's chemical and physical properties, a phenomenon sometimes referred to as the "tert-butyl effect". researchgate.net This bulky alkyl group is widely utilized in organic chemistry for several key reasons:

Steric Hindrance: The most significant contribution of the tert-butyl group is the steric bulk it introduces. This can direct the regioselectivity of electrophilic aromatic substitution reactions by blocking certain positions on the aromatic ring. This steric shielding can also enhance the stability of a compound by protecting chemically or enzymatically susceptible groups from attack. researchgate.net

Solubility: The non-polar nature of the tert-butyl group generally increases the solubility of the parent compound in organic solvents. solubilityofthings.comresearchgate.net This is a crucial practical consideration in organic synthesis and purification processes.

Electronic Effects: While primarily known for its steric influence, the tert-butyl group also has a modest electron-donating effect through hyperconjugation and induction. This can influence the reactivity of the aniline ring and the basicity of the amino group.

Crystallinity and Physical Properties: The presence of a tert-butyl group can impact the packing of molecules in the solid state, thereby influencing melting points and other physical properties.

In the context of aniline derivatives, the tert-butyl group has been instrumental in the development of compounds with tailored properties. For example, in medicinal chemistry, it has been used to improve the pharmacokinetic profile of drug candidates by modulating their metabolic stability and lipophilicity. acs.org Its role in controlling reactivity and enhancing stability makes it a valuable tool for synthetic chemists. nih.gov

Current Research Gaps and Opportunities for 4-tert-Butyl-2-nitroaniline Studies

Despite the general understanding of nitrophenyl anilines and the influence of the tert-butyl group, specific research into this compound itself appears to be somewhat limited, presenting several opportunities for further investigation.

Current knowledge is primarily centered on its identity as a chemical intermediate available from various suppliers. nih.govchemscene.comsielc.comsynquestlabs.com Its basic physicochemical properties have been reported, though some discrepancies exist across different sources, which could be an area for clarification. echemi.com

The primary research gap lies in the exploration of its potential applications and unique properties. While it is used in organic synthesis, specific, novel transformations and the synthesis of complex targets originating from this compound are not extensively documented in publicly available literature. For instance, the Buchwald-Hartwig coupling of related bromo-nitroaniline derivatives has been explored, suggesting that this compound could be a valuable precursor for creating complex amine derivatives. acs.org

Opportunities for future research on this compound include:

Advanced Synthetic Applications: A systematic investigation into its reactivity in various modern synthetic methodologies, such as cross-coupling reactions, C-H activation, and photocatalysis, could unveil novel synthetic pathways.

Materials Science: Given the interest in nitroaniline derivatives for nonlinear optics and OLEDs, a thorough characterization of the photophysical and electronic properties of this compound and its polymers or co-polymers is warranted.

Medicinal Chemistry: While no specific biological activities are prominently reported, its structure, combining a nitroaromatic system (a feature in some antimicrobial and hypoxic cell-targeting drugs) with a bulky tert-butyl group, makes it a candidate for screening in various biological assays.

Computational Studies: In-depth computational analysis of its electronic structure, reactivity, and potential intermolecular interactions could guide experimental work and provide deeper insights into its behavior.

Detailed Physicochemical Characterization: A comprehensive and validated determination of its physical and spectral properties would be valuable for the scientific community.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | nih.govchemscene.com |

| Molecular Weight | 194.23 g/mol | nih.govchemscene.com |

| CAS Number | 6310-19-6 | nih.govchemscene.com |

| Melting Point | 101-104 °C | |

| Boiling Point | 302.8±30.0 °C (Predicted) | |

| Density | 1.140±0.06 g/cm³ (Predicted) | |

| Flash Point | 136.9°C | |

| pKa | 0.43±0.10 (Predicted) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJXBPEGJNGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212438 | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-19-6 | |

| Record name | 4-(1,1-Dimethylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Innovations in Synthetic Methodologies for 4 Tert Butyl 2 Nitroaniline

Regiospecific Synthesis Approaches to 4-tert-Butyl-2-nitroaniline

Regiospecificity is paramount in the synthesis of polysubstituted anilines. The electronic and steric properties of the substituents must be carefully managed through multi-step reaction sequences to ensure the desired isomer is the principal product.

Direct Nitration Strategies for tert-Butylanilines

One of the most direct pathways to introduce a nitro group onto an aniline (B41778) ring is through electrophilic aromatic substitution. For the synthesis of this compound, the starting material is typically 4-tert-butylaniline. The directing effects of the substituents play a critical role. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. Since the para-position is blocked by the bulky tert-butyl group, nitration is directed to the positions ortho to the amino group (C2 and C6).

The standard procedure involves the use of a nitrating mixture, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com The reaction is highly exothermic and must be performed at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent over-nitration or side reactions. The bulky tert-butyl group can sterically hinder one of the ortho positions, leading to preferential nitration at the other, resulting in the desired 2-nitro product. The starting material is dissolved in a suitable solvent, and the nitrating mixture is added dropwise while maintaining the low temperature. After the reaction is complete, it is quenched with water, and the product is isolated via extraction.

Table 1: Conditions for Direct Nitration of 4-tert-Butylaniline

| Reagents | Conditions | Key Factors |

|---|---|---|

| Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Low temperature (0-5°C) | Temperature control is crucial to minimize side-product formation. |

An alternative approach involves the protection of the amine functionality, for instance, as an acetanilide (B955) (e.g., 4-tert-butylacetanilide), before nitration. This moderates the activating effect of the amino group and can improve the selectivity of the nitration step. The protecting group can then be removed by hydrolysis to yield the final product.

Reductive Amination Pathways Leading to the Aniline Core

Reductive amination offers a versatile method for forming amines from carbonyl compounds. arkat-usa.org This pathway can be ingeniously applied to construct the this compound scaffold by starting with a corresponding nitrobenzaldehyde. A particularly efficient one-pot method involves the simultaneous reductive amination of the formyl group and reduction of the nitro group of nitrobenzaldehydes. arkat-usa.org

For instance, starting with 4-tert-butyl-2-nitrobenzaldehyde, a reaction with a secondary amine in the presence of a suitable reducing agent can form the aniline core. The process involves the initial formation of an iminium ion from the aldehyde and the amine, which is then reduced. arkat-usa.orgmasterorganicchemistry.com Concurrently, the nitro group is reduced to the primary amine.

A variety of reducing agents can be employed, with the choice being critical for the reaction's success. arkat-usa.org Common systems include catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst) or borohydride (B1222165) reagents. arkat-usa.orgthieme-connect.com For electron-deficient anilines, specific protocols using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) have been developed to achieve high conversion rates. thieme-connect.com

Table 2: Reductive Amination Methods for Aniline Synthesis

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| One-Pot Reduction | Nitrobenzaldehyde, secondary amine, H₂, Pd/C | Single step | Accomplishes reductive amination of the aldehyde and reduction of the nitro group simultaneously. arkat-usa.org |

| Borane-Based Reduction | Electron-deficient aniline, ketone, BH₃·THF, AcOH | Room temperature, several hours | A reliable and versatile method for a wide range of electron-deficient amines. thieme-connect.com |

| Rapid Borane Method | Electron-deficient aniline, ketone, BH₃·THF, TMSCl, DMF | Room temperature, 10-25 minutes | A more powerful combination for rapid and full conversion. thieme-connect.com |

This strategy is highly valuable as it builds the core aniline structure from readily available precursors, often with high atom economy.

Cross-Coupling Methodologies in the Synthesis of Substituted Anilines

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form C-N bonds, with the Buchwald-Hartwig amination being a prominent example. acs.org This methodology can be adapted for the regioselective synthesis of complex anilines like this compound.

A synthetic route could involve the coupling of an ammonia (B1221849) surrogate with a pre-functionalized aromatic halide, such as 1-bromo-4-tert-butyl-2-nitrobenzene. The synthesis of this precursor can be achieved from this compound itself via a Sandmeyer-type reaction, or from other suitable starting materials. acs.org

A protocol for synthesizing nonsymmetrically substituted phenazines utilizes Buchwald-Hartwig amination as a key step, reacting substituted 1-bromo-2-nitrobenzenes with 4,5-dialkoxy-2-nitroanilines. acs.org This highlights the power of palladium catalysis to form C-N bonds even in the presence of deactivating nitro groups. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to developing efficient, selective, and sustainable synthetic routes. Both homogeneous and heterogeneous catalysts play vital roles in the various steps required to assemble this compound.

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions due to their well-defined active sites. chinesechemsoc.orgsioc-journal.cn In the context of synthesizing this compound, homogeneous catalysts are particularly relevant for cross-coupling reactions and chemoselective reductions.

For the reduction of a nitro group precursor, while heterogeneous catalysts are common, several homogeneous systems based on noble metals (Ru, Rh, Ir, Pd) and base metals (Fe, Mn) have been developed. nih.gov These catalysts can be finely tuned by modifying the ligand environment, which allows for high chemoselectivity, leaving other functional groups in the molecule intact. sioc-journal.cnnih.gov For example, manganese-based catalysts have been shown to effectively reduce nitroarenes to anilines with high functional group tolerance under relatively mild conditions. nih.gov

In C-H functionalization, homogeneous transition-metal catalysts are instrumental in achieving regioselectivity that is often difficult to obtain through classical electrophilic substitution. bath.ac.uk While direct C-H nitration is typically not catalytic, related C-H amination reactions to form the aniline core can be facilitated by homogeneous catalysts. mpg.de

Heterogeneous Catalysis in Multi-Step Syntheses

Heterogeneous catalysts, typically solid materials like metals dispersed on a high-surface-area support, are workhorses in industrial chemistry due to their ease of separation and recyclability. nih.govmdpi.com A critical step in many synthetic routes to this compound is the reduction of a nitro group, for example, in a precursor like 1-tert-butyl-4-nitrobenzene (B34581) or a more complex intermediate.

Catalytic hydrogenation is the most common method for this transformation. nih.gov A variety of heterogeneous catalysts are effective, with the choice depending on the desired selectivity and reaction conditions.

Table 3: Common Heterogeneous Catalysts for Nitroarene Hydrogenation

| Catalyst | Support | Key Features |

|---|---|---|

| Palladium | Carbon (Pd/C) | High activity and selectivity; widely used for nitro group reduction. nih.govmdpi.com |

| Platinum | Carbon (Pt/C), Alumina (Pt/Al₂O₃) | Known for superior catalytic activity for hydrogenation processes. nih.govnih.gov |

| Raney Nickel | - | A cost-effective and highly active catalyst, frequently used in industrial applications. nih.gov |

| Bimetallic Catalysts | Alumina (e.g., Cu-Pd/γ-Al₂O₃) | Can offer enhanced activity and selectivity through synergistic effects between the metals. nih.gov |

For instance, the hydrogenation of a compound like 2-nitro-1,3-dialkyl-5-tert-butylbenzene to the corresponding aniline is a key step in a multi-stage process, often employing standard hydrogenation catalysts under elevated pressure and temperature. google.com Alumina-supported palladium catalysts are also studied for their ability to provide sustained aniline yields at elevated temperatures. acs.org These solid catalysts are crucial for developing scalable and economically viable production methods.

Green Chemistry Principles in this compound Synthesis

The pursuit of greener synthetic routes for aromatic compounds has led to the exploration of solvent-free methods and the use of water as a reaction medium.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions, often conducted using techniques like grindstone chemistry, represent a significant advancement in green synthesis. orientjchem.org This approach eliminates the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For instance, the solvent-free one-pot, two-step procedure for amino acid N-protection using a planetary ball mill demonstrates the potential of mechanochemistry to reduce solvent waste. rsc.org While specific documented examples for this compound are not prevalent, the principles of solvent-free synthesis of other complex molecules, such as tert-butyl ethers using a reusable catalyst, suggest its applicability. researchgate.net This methodology reduces pollution, lowers costs, and simplifies product purification.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low aqueous solubility of non-polar reactants like those in the synthesis of this compound can be a challenge, certain strategies can overcome this. solubilityofthings.com The use of an alcohol-water solvent system has been successfully employed in the synthesis of related dinitroaniline derivatives, demonstrating the feasibility of aqueous media for such reactions. google.com Furthermore, green methodologies for other syntheses, such as the preparation of pyrazolidinedione derivatives, have been effectively developed using water as a solvent, sometimes with a catalyst, to facilitate the reaction. researchgate.net These approaches highlight a viable path toward greener manufacturing of aniline derivatives.

Atom economy and waste minimization are central tenets of green chemistry, directly impacting the efficiency and sustainability of chemical production.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Traditional multi-step syntheses, which may involve protecting groups, often have low atom economy. sci-hub.sescispace.com For the synthesis of this compound, a common route involves the nitration of 4-tert-butylaniline. smolecule.com Optimizing this reaction to ensure high regioselectivity and yield is key to maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org

Waste Minimization Strategies: Several strategies can be employed to minimize waste during the production of this compound.

Source Reduction and Reagent Substitution : A primary method of waste minimization is reducing waste at its source. purdue.edu This can be achieved by substituting hazardous reagents with less toxic alternatives. purdue.edu For example, the classical nitration method using a mixture of nitric acid and sulfuric acid generates significant acidic waste. acs.org An alternative approach is the use of tert-butyl nitrite (B80452) (TBN) as a nitrating agent, which can operate under milder, acid-free conditions, thus reducing the generation of corrosive waste streams. sci-hub.se

Recycling and Reuse : The recycling of solvents, such as dichloromethane (B109758) (CH₂Cl₂), through distillation can significantly reduce production costs and waste volume. Similarly, catalysts used in the reaction can be recovered and reused, further minimizing waste. researchgate.net

Process Control : Implementing advanced process controls, such as using continuous flow reactors, can drastically reduce the formation of by-products and unreacted starting materials, thereby minimizing waste. acs.org

Waste Segregation and Management : Proper management of unavoidable waste is crucial. Waste streams should be segregated by chemical compatibility (e.g., acids, bases, organic solvents) to ensure safe handling and disposal. purdue.edubu.edu Establishing designated satellite accumulation areas for hazardous waste near the point of generation helps in managing these materials effectively. stlawu.edu

| Strategy | Reagents | Typical Conditions | Key Green Chemistry Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Mixed Acid Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Low temperatures (0–5°C) to control reaction | Well-established, high conversion rate. | Generates large volumes of corrosive acidic waste; potential for over-nitration and side reactions. | , |

| Alternative Nitrating Agent | tert-Butyl Nitrite (TBN) | Catalyst and acid-free, mild conditions | Avoids strong acids, reduces corrosive waste, proceeds under mild conditions. | May require longer reaction times or specific substrate compatibility. | sci-hub.se |

| Continuous Flow Nitration | HNO₃/H₂SO₄ or other nitrating systems | Microreactor or continuous flow setup, controlled temperature and residence time | Enhanced safety, improved heat/mass transfer, reduced side reactions, higher yield and purity, minimized waste. | Requires specialized equipment and initial setup investment. | , acs.org |

Solvent-Free and Aqueous Media Syntheses

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scalability to ensure safety, efficiency, and cost-effectiveness.

Process Optimization: Optimizing reaction parameters is critical for maximizing yield and purity while minimizing costs and environmental impact. Key parameters include:

Temperature : Increasing reaction temperature can significantly enhance the reaction rate and improve the space-time yield, allowing for the use of smaller reactors. acs.org

Molar Ratios : Adjusting the molar ratio of reactants, such as the nitrating agent to the aniline substrate, is crucial for achieving high conversion and selectivity while minimizing the use of excess reagents.

Reaction Time : In batch processes, optimizing the reaction time prevents the formation of degradation products. In continuous flow systems, the residence time within the reactor is a critical parameter to control for optimal conversion.

Scale-Up Technologies: The hazardous nature of nitration reactions, with risks of thermal runaway, makes scalability a significant challenge in traditional batch reactors. acs.org

Telescoped Reactions : To improve efficiency, multiple synthetic steps can be "telescoped," meaning they are performed sequentially without the isolation and purification of intermediates. This approach was successfully used in the synthesis of a key building block of osimertinib, where acetylation and nitration were combined, resulting in an 82% isolated yield over two steps. acs.org

Purification : On an industrial scale, purification methods must be efficient and scalable. While laboratory-scale purification might rely on silica (B1680970) gel chromatography, industrial production favors methods like recrystallization and distillation to isolate the final product in high purity.

| Parameter | Consideration | Advantages of Optimized Approach | Reference |

|---|---|---|---|

| Reactor Type | Transition from batch reactors to continuous flow/micro-tubular reactors. | Improved safety, better heat and mass transfer, reduced side reactions, smaller reactor volume, enhanced process control. | , acs.org |

| Temperature Control | Precise control of reaction temperature, potentially increasing it to boost reaction rates. | Drastically improved space-time yield, kinetically controlled reaction regime. | acs.org |

| Residence Time (Flow) | Optimization of the time the reaction mixture spends in the reactor. | Maximizes product yield while minimizing the formation of impurities. | |

| Purification Method | Shift from chromatography to large-scale methods like recrystallization or distillation. | Cost-effective, suitable for large quantities, efficient for achieving high purity. | , |

| Process Integration | Telescoping multiple reaction steps to avoid intermediate isolation. | Increased overall yield, reduced solvent waste, and shorter production time. | acs.org |

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Tert Butyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in 4-tert-butyl-2-nitroaniline towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of its substituents. The primary amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C6 and C4). The tert-butyl group is a moderately activating ortho- and para-director, pointing to positions 3 and 5. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director, guiding electrophiles to positions 4 and 6.

The outcome of an EAS reaction is therefore a balance of these competing influences:

Position 6: Strongly activated by the amino group (ortho) and moderately deactivated by the nitro group (meta).

Position 5: Activated by the tert-butyl group (ortho) and moderately deactivated by the amino group (meta).

Position 3: Activated by the tert-butyl group (meta) and deactivated by both the amino (meta) and nitro (ortho) groups.

Position 4: Blocked by the tert-butyl group.

Given that the amino group is the most powerful activating substituent, electrophilic substitution is expected to occur predominantly at position 6 . However, the steric hindrance from the adjacent nitro group and the nearby tert-butyl group can influence reactivity.

While specific studies on the EAS reactions of this compound are not extensively detailed, related synthesis procedures provide insight. For instance, the nitration of 2-tert-butylphenylamine with potassium nitrate (B79036) in sulfuric acid yields 2-tert-butyl-5-nitroaniline, demonstrating substitution para to the amine. acs.org In the case of this compound, the para position is blocked, reinforcing the likelihood of substitution at the less hindered ortho position (C6). Reactions like nitration, if forced, would likely proceed with a mixture of nitric and sulfuric acids, a common reagent for introducing nitro groups onto an aromatic ring. youtube.com Similarly, halogenation could be achieved using reagents like Br₂ in the presence of a Lewis acid catalyst such as FeBr₃. youtube.com

Nucleophilic Reactivity at the Amine Functionality

The primary amino group of this compound serves as a nucleophilic center, capable of participating in a variety of reactions, including acylations, alkylations, and condensations.

Acylation and Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety allows it to react with electrophiles. Acylation and alkylation reactions are common transformations for primary anilines.

Acylation: The amino group can be acylated to form amides. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amine and prevent unwanted side reactions. acs.org Common acylating agents include acid chlorides and anhydrides. For example, N-acylation of nitroaniline derivatives can be achieved using di-tert-butyl dicarbonate (B1257347) in the presence of a base like 4-N,N-dimethylaminopyridine. google.com

Alkylation: The amine can also undergo alkylation, reacting with alkyl halides to form secondary or tertiary amines. For example, the synthesis of 4-propylthio-2-nitroaniline involves the alkylation of an intermediate with chloropropane. google.com Similarly, N-alkyl-2,6-dinitro-4-t-butylanilines have been prepared by reacting 4-t-butyl-2,6-dinitrochlorobenzene with the appropriate amine, showcasing the amine's nucleophilicity. google.com

A study on N-alkyl anilines reported a method for regioselective ring nitration using tert-butyl nitrite (B80452), which concurrently leads to the formation of N-nitroso N-alkyl nitroanilines. researchgate.net These products can then be converted to N-alkyl nitroanilines, demonstrating a pathway that involves modification at the amino group. researchgate.net

Condensation Reactions Involving the Aniline Moiety

The aniline functionality can participate in condensation reactions, typically with carbonyl compounds, to form imines (Schiff bases) or heterocyclic structures. While the direct condensation of this compound is less common, the reactivity of related 2-nitroanilines is well-documented.

A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols to synthesize quinoxalines. rsc.org In this one-pot reaction, the nitro group is first reduced in situ to an amino group, followed by condensation of the resulting diamine with the diol. However, direct condensation reactions are also possible. For instance, the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde (B43269) results in a cyclized trimer, demonstrating the condensation potential of an amine even when part of a more complex structure. researchgate.net

The reduction product of this compound, 4-(tert-butyl)benzene-1,2-diamine (B1330859), readily undergoes condensation. It reacts with aldehydes like benzaldehyde (B42025) to form stable Schiff bases. This highlights the synthetic utility of the aniline moiety in this compound as a precursor to more complex heterocyclic systems following a reduction step.

Redox Chemistry of the Nitro Group in this compound

The nitro group is a key site for redox transformations, with its reduction to an amino group being a particularly important and widely used reaction.

Reduction Pathways to Amino Derivatives

The selective reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields 4-(tert-butyl)benzene-1,2-diamine. This diamine is a valuable precursor for synthesizing a range of other compounds.

Several methods have been established for this reduction, with catalytic hydrogenation being a common and efficient approach. The reaction is typically carried out using hydrogen gas under pressure in the presence of a metal catalyst.

| Catalyst | Reducing Agent | Solvent | Product | Yield | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol (MeOH) | 4-(tert-butyl)benzene-1,2-diamine | 79% | acs.org |

| Iron (Fe) powder | Acidic conditions | - | 4-(tert-butyl)benzene-1,2-diamine | - | |

| Palladium or Platinum catalyst | Hydrogen (H₂) | - | 4-(tert-butyl)benzene-1,2-diamine | - |

Table 1: Summary of reduction conditions for this compound.

The choice of reducing agent can be critical for selectivity in polynitro compounds. For nitroanilines, preference is often given to the reduction of a nitro group that is ortho to the amino group. stackexchange.com In the case of this compound, there is only one nitro group, making its reduction straightforward to the corresponding diamine. acs.org

Oxidative Transformations of the Nitro Group

Further oxidation of the nitro group in an aromatic compound is generally challenging under standard conditions. However, interesting oxidative transformations involving the nitro group have been observed in related structures, particularly through intramolecular pathways.

A study using mass spectrometry revealed that protonated N-alkyl-2-nitroanilines, such as N-butyl-2-nitroaniline, undergo an unusual intramolecular oxidation upon collisional activation. nih.gov In this process, an oxygen atom from the nitro group is transferred to the N-alkyl chain, leading to the elimination of an alkanoic acid. This demonstrates that the nitro group can act as an internal oxidant under specific energetic conditions. nih.gov

Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly governed by the interplay of the electronic and steric properties of its three substituents on the aromatic ring: the amino (-NH₂), the nitro (-NO₂), and the tert-butyl (-C(CH₃)₃) groups. The bulky tert-butyl group, in particular, exerts a profound influence on both the speed (kinetics) and the positional outcome (selectivity) of chemical reactions.

The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing nature. The tert-butyl group is weakly activating through an inductive effect and contributes significant steric hindrance. tardigrade.inlkouniv.ac.in In this compound, the amino and tert-butyl groups are para to each other, and the nitro group is ortho to the amine. This arrangement leads to complex reactivity.

Steric Effects on Selectivity:

The primary influence of the tert-butyl group is steric. Its large size physically obstructs access to the adjacent C-3 and C-5 positions on the aromatic ring. In electrophilic aromatic substitution reactions, an incoming electrophile will preferentially attack the less hindered positions. tardigrade.in For instance, in reactions involving the parent compound, 4-tert-butylaniline, electrophilic attack is heavily favored at the positions ortho to the activating amino group (C-2 and C-6). The presence of the nitro group at C-2 in this compound already occupies one of these activated sites. The remaining activated positions for further electrophilic substitution are C-6 (ortho to the amine) and C-5 (meta to the amine). Due to the steric bulk of the tert-butyl group at C-4, attack at C-5 is significantly hindered. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is ortho to the strongly activating amino group and less sterically encumbered than the C-5 position.

Electronic Effects on Kinetics:

The electronic effect of the tert-butyl group is that of a weak electron-donating group, which slightly activates the ring towards electrophilic attack. However, this effect is modulated by the other powerful activating (-NH₂) and deactivating (-NO₂) groups. In reactions like catalytic hydrogenation of the nitro group, the electronic nature of substituents plays a key role. Electron-donating groups on the aromatic ring generally decrease the rate of reduction of nitro compounds. orientjchem.org A study of various substituted nitroanilines confirmed this trend, establishing a reactivity series where electron-donating substituents slow the reaction. orientjchem.org Therefore, the tert-butyl group in this compound is expected to decrease its reduction rate compared to an unsubstituted 2-nitroaniline (B44862).

The following interactive table presents comparative kinetic data for the catalytic reduction of various nitroanilines, illustrating the influence of substituents on reaction rates.

Rate constants are for borohydride (B1222165) reduction catalyzed by a copper nanoparticle-decorated reduced graphene oxide nanocomposite and are measured in min⁻¹. The relative rates are from studies using Pd/Al₂O₃ catalysts. orientjchem.orgresearchgate.net

Reaction Mechanisms in Complex Reaction Environments

The transformation pathways of this compound can be intricate, particularly in environments such as highly acidic media or under the conditions of mass spectrometry analysis. These environments can induce rearrangements and fragmentations that are not observed under standard synthetic conditions.

Acid-Catalyzed Rearrangement:

While aromatic nitration is generally irreversible, rearrangements involving the migration of a nitro group can occur under strong acidic conditions at elevated temperatures. cdnsciencepub.comgrafiati.com Studies on related N-nitroanilines, such as 2,6-dihalo-N-nitroanilines, have shown that acid-catalyzed rearrangement to the 4-nitro derivative proceeds through a radical pair mechanism. cdnsciencepub.com In this pathway, the N-nitroamine is first protonated. This is followed by the homolytic cleavage of the N-NO₂ bond, generating a radical cation of the aniline derivative and a nitrogen dioxide radical (•NO₂). These two species are held together in a solvent cage as a radical pair. While some of the radical pairs may recombine to reform the starting N-nitroamine, the nitrogen dioxide radical can also attack the aromatic ring, typically at the para position, to form the rearranged product after deprotonation. cdnsciencepub.com The generation of nuclear polarization observed in NMR studies provides strong evidence for the involvement of these radical pair intermediates. cdnsciencepub.comgrafiati.com A similar pathway could be postulated for this compound if it were to first be converted to an N-nitro derivative.

Catalytic Hydrogenation:

In a complex catalytic environment, the reduction of the nitro group of this compound to an amino group to form 4-tert-butyl-1,2-phenylenediamine proceeds via a well-established mechanism on the surface of a metal catalyst like palladium or gold. orientjchem.orgrsc.org The process involves:

Adsorption of the this compound molecule and hydrogen gas onto the active sites of the catalyst surface.

Stepwise reduction of the nitro group, likely through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, which remain bound to the catalyst.

The final reduction step forms the amino group.

Desorption of the final product, 4-tert-butyl-1,2-phenylenediamine, from the catalyst surface, freeing the active site for the next cycle. orientjchem.org

Gas-Phase Fragmentation Mechanisms (Mass Spectrometry):

In the high-energy, low-pressure environment of a mass spectrometer, protonated N-alkyl-2-nitroanilines undergo unusual intramolecular oxidation and fragmentation. nih.gov These gas-phase reactions provide insight into intrinsic molecular reactivity. For an N-alkylated derivative of 2-nitroaniline, collisional activation of the protonated molecule leads to the transfer of an oxygen atom from the nitro group to the alkyl chain. nih.gov For example, protonated N-propyl-2-nitroaniline does not simply lose the propyl group; instead, it shows major fragmentation pathways corresponding to the elimination of propionic acid and ethanol (B145695). This indicates that an oxygen atom is transferred from the nitro group to the first carbon of the propyl group, forming a key intermediate. This intermediate then rearranges to allow for the elimination of stable neutral molecules. nih.gov Studies on other nitroanilines have also revealed the existence of minor tautomeric forms (e.g., aci-imino tautomers) in the gas phase, which can lead to specific fragmentation pathways not explainable by the most stable ground-state structure. conicet.gov.ar

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic Characterization Methodologies in 4 Tert Butyl 2 Nitroaniline Research

Elucidation of Molecular Structure via High-Resolution NMR Spectroscopy Techniques

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, and its application to 4-tert-butyl-2-nitroaniline provides precise insights into its atomic arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, confirming the connectivity of the molecule.

While a complete, high-resolution 1D NMR data set for this compound is available through spectral databases, a representative analysis based on established chemical shift principles for similar substituted anilines allows for a detailed assignment. nih.govnih.gov The presence of the bulky tert-butyl group and the electron-withdrawing nitro group, along with the amino group, creates a distinct pattern in the aromatic region of the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~145.0 |

| C2-NO₂ | - | ~130.0 |

| C3-H | ~7.50 (d) | ~120.0 |

| C4-C(CH₃)₃ | - | ~140.0 |

| C5-H | ~7.30 (dd) | ~125.0 |

| C6-H | ~6.80 (d) | ~115.0 |

| -NH₂ | ~5.50 (s, br) | - |

| -C(CH₃)₃ | - | ~34.0 |

| -C(CH₃)₃ | ~1.30 (s) | ~31.5 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously confirming the molecular structure of complex organic compounds. While specific 2D NMR studies on this compound are not widely published, the application of these methods to analogous nitroaniline derivatives demonstrates their utility. nih.gov

A COSY spectrum would reveal the coupling between adjacent aromatic protons, confirming their positions on the benzene (B151609) ring. For instance, the proton at C6 would show a correlation with the proton at C5, which in turn would show a correlation with the proton at C3. An HSQC spectrum would link the aromatic protons directly to their attached carbon atoms, solidifying the assignments made from the 1D spectra. The HMBC spectrum is particularly powerful as it reveals longer-range couplings (typically over two to three bonds). This would allow for the confirmation of the placement of the substituents. For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the group and to C4 of the aromatic ring. Similarly, the aromatic protons would show correlations to neighboring carbons, providing a complete and unambiguous picture of the molecular connectivity.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing crystalline and amorphous materials, providing information that is not accessible from solution-state NMR. For aniline (B41778) derivatives, ssNMR has been employed to investigate polymorphism, molecular packing, and intermolecular interactions such as hydrogen bonding. acs.orgsci-hub.se

2D NMR Methodologies for Connectivity Determination

Vibrational Spectroscopy for Functional Group Analysis: IR and Raman Spectrometry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The analysis of the IR and Raman spectra of this compound allows for the identification of its key structural features. nih.gov

The IR spectrum of this compound, typically recorded using a KBr wafer, displays characteristic absorption bands. nih.gov The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. The amino group gives rise to N-H stretching vibrations, while the tert-butyl group is identified by its characteristic C-H stretching and bending modes. Aromatic C-H and C=C stretching vibrations are also observed.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | Weak |

| N-H Symmetric Stretch | ~3370 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2960 | Strong |

| C=C Aromatic Stretch | ~1620 | Strong |

| N-O Asymmetric Stretch | ~1520 | Strong |

| N-O Symmetric Stretch | ~1340 | Strong |

| C-N Stretch | ~1280 | Moderate |

Note: These are typical frequency ranges and relative intensities. Actual values can vary.

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitro group) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. synquestlabs.comnist.gov Vibrational spectroscopy is a sensitive probe for these interactions. The positions and shapes of the N-H stretching bands in the IR spectrum can provide significant information. In a non-polar solvent or in the gas phase, the presence of a sharp, free N-H stretching band alongside a broader, red-shifted band would be indicative of an equilibrium between non-bonded and intramolecularly hydrogen-bonded species. In the solid state, the nature and extent of intermolecular hydrogen bonding would be reflected in significant shifts and broadening of the N-H and N-O stretching vibrations.

Electronic Structure Probing with UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. spectrabase.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the conjugated aromatic system and the nitro and amino functional groups. nih.gov

The spectrum typically shows strong absorptions in the UV region. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the benzene ring leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions are influenced by the solvent polarity, with polar solvents often causing a shift in the absorption maxima.

Table 3: Typical UV-Vis Absorption Maxima for Nitroaniline Derivatives

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |

|---|---|---|---|

| 4-Nitroaniline | ~227 | ~375 | Ethanol (B145695) |

| 2-Nitroaniline (B44862) | ~280 | ~410 | Ethanol |

Note: The absorption maxima for this compound would be expected to be in a similar range, with potential shifts due to the tert-butyl substituent.

A detailed analysis of the UV-Vis spectrum, often aided by computational methods, can help to assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (194.23 g/mol ). nih.govresearchgate.net

The fragmentation of nitroanilines under EI conditions often follows characteristic pathways. Common fragmentation processes for this compound would likely include:

Loss of a methyl group: A peak at m/z [M-15]⁺ resulting from the cleavage of a methyl radical from the tert-butyl group.

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da).

Loss of nitric oxide: A peak at m/z [M-30]⁺ due to the loss of NO.

Cleavage of the tert-butyl group: A prominent peak corresponding to the tert-butyl cation at m/z 57.

The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. acs.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 148 | [M - NO₂]⁺ |

| 164 | [M - NO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental composition. mdpi.com This precision is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

For this compound, HRMS is used to verify its elemental composition of C10H14N2O2. The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙), and this experimental value is compared against the theoretically calculated mass. A close match confirms the identity of the compound with high confidence. For instance, the calculated monoisotopic mass of this compound is 194.105527694 Da. nih.gov HRMS analysis would be expected to yield a measured mass that aligns closely with this theoretical value, thereby confirming the molecular formula. americanpharmaceuticalreview.com

Table 1: Key HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Calculated Monoisotopic Mass | 194.105527694 Da nih.gov |

| Typical Ionization Mode | Electrospray Ionization (ESI) |

| Common Adduct | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 195.1128 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides detailed structural information by mapping the fragmentation pathways of the molecule. mdpi.com In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing researchers to deduce the connectivity of atoms. americanpharmaceuticalreview.comchemrxiv.org

The fragmentation of this compound would likely involve characteristic losses related to its functional groups. Key fragmentation steps could include:

Loss of a methyl group (-CH₃): A primary fragmentation event is often the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment ion at m/z 179.

Loss of the tert-butyl group (-C₄H₉): The cleavage of the entire tert-butyl group would lead to a significant fragment corresponding to the 2-nitroaniline radical cation.

Loss of the nitro group (-NO₂): Fragmentation involving the nitro group can also occur, providing further structural confirmation.

By analyzing these neutral losses and the m/z values of the resulting fragment ions, the presence and positions of the tert-butyl and nitro substituents on the aniline ring can be unequivocally confirmed.

Table 2: Plausible MS/MS Fragmentation Pathway for this compound ([M+H]⁺, m/z 195.11)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 195.11 | 179.08 | CH₄ | [M+H - CH₄]⁺ |

| 195.11 | 139.08 | C₄H₈ | [M+H - C₄H₈]⁺ |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. They provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous three-dimensional structure of a molecule. The analysis of a suitable single crystal of this compound would yield precise atomic coordinates. From these coordinates, critical structural parameters such as bond lengths, bond angles, and torsion angles can be calculated.

Studies on related 2-nitroaniline derivatives reveal common structural motifs that would be expected in this compound. scispace.com A key feature is the formation of a strong intramolecular hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group, creating a stable six-membered pseudo-ring. scispace.com This interaction significantly influences the planarity of the molecule and its electronic properties. SC-XRD would confirm the existence and geometry of this hydrogen bond. While specific crystal structure data for the parent this compound is not widely published, analysis of its derivatives provides insight into its likely solid-state conformation. uj.edu.placs.org

Powder X-ray Diffraction for Polymorph Screening

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which can have different physical properties. researchgate.net Powder X-ray diffraction (PXRD) is the primary analytical technique used for polymorph screening. americanpharmaceuticalreview.comrigaku.com Each polymorph has a unique crystal lattice, which results in a characteristic PXRD pattern with diffraction peaks at distinct 2θ angles and relative intensities. nih.govmdpi.com

For this compound, a polymorph screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, evaporation rates). Each solid sample produced would be analyzed by PXRD. americanpharmaceuticalreview.com The appearance of a new, unique diffraction pattern indicates the discovery of a new polymorphic form. Identifying and characterizing these polymorphs is crucial, as differences in crystal packing can affect properties like solubility and stability.

Table 3: Hypothetical PXRD Data for Two Polymorphs of this compound

| Form I (Characteristic Peaks, 2θ) | Form II (Characteristic Peaks, 2θ) |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 17.0° | 16.5° |

Advanced Spectroscopic Techniques for Surface and Interface Analysis

Understanding the behavior of this compound at surfaces and interfaces is important for applications in materials science and catalysis. Advanced spectroscopic techniques can probe the orientation and chemical state of molecules adsorbed onto a substrate.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules on or near the surface of plasmonic nanostructures, such as gold or silver. scirp.org The interaction of the analyte with the metal surface can enhance the Raman signal by several orders of magnitude. For this compound, SERS can provide information on its orientation on the surface. For example, analysis of the vibrational modes of the amino group, nitro group, and the aromatic ring can reveal whether the molecule adsorbs via the amine, the nitro group, or lies flat on the surface through π-system interactions. scirp.org The bulky tert-butyl group would likely play a significant role in dictating the steric accessibility and preferred orientation at the interface. Coupling chromatographic separation techniques with SERS can further allow for the analysis of complex mixtures containing the target analyte. frontiersin.org

Other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) could also be employed to determine the elemental composition and chemical environment of the atoms at the surface, complementing the structural information provided by SERS.

Computational and Theoretical Studies on 4 Tert Butyl 2 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-tert-butyl-2-nitroaniline, which dictates its chemical behavior and properties. These methods model the molecule at the electronic level, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Characteristic | Influencing Groups |

| HOMO Energy | Relatively High | Amino (-NH₂), tert-Butyl (-C(CH₃)₃) |

| LUMO Energy | Relatively Low | Nitro (-NO₂) |

| HOMO-LUMO Gap | Moderate | Combination of donating and withdrawing groups |

| HOMO Localization | Primarily on the aniline (B41778) ring and amino group | Amino group |

| LUMO Localization | Primarily on the nitro group | Nitro group |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, including geometry, vibrational frequencies, and electronic energies. While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking other methods and for obtaining precise data. For instance, ab initio studies have been used to quantify the chemical shift dispersion in NMR spectroscopy, which arises from the magnetic anisotropy induced by certain functional groups. In this compound, these methods could be employed to accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's conformational flexibility and its interactions with its environment. For this compound, MD simulations can explore the rotational barriers around the C-N bonds of the amino and nitro groups, as well as the rotation of the tert-butyl group. These simulations, often employing force fields like CHARMM and AMBER, can also shed light on intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group of another, which can influence its crystal packing and bulk properties.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Table 2: Experimental Spectroscopic Data for a Precursor of this compound

| Spectrum | Compound | Key Peaks/Shifts |

| ¹H NMR | 4-tert-Butyl-2-nitroacetanilide | δ 10.20 (br s, 1H), 8.64 (d, 1H), 8.18 (d, 1H), 7.68 (dd, 1H), 2.28 (s, 3H), 1.34 (s, 9H) uzh.ch |

| ¹³C NMR | 4-tert-Butyl-2-nitroacetanilide | δ 169.2, 147.1, 136.4, 133.6, 132.5, 122.3, 122.2, 34.8, 31.2, 25.7 uzh.ch |

| IR (KBr) | 4-tert-Butyl-2-nitroacetanilide | 3343, 2966, 1705, 1624, 1583, 1543, 1518, 1364, 1340, 1283, 1266 cm⁻¹ uzh.ch |

Theoretical Investigations into Reaction Mechanisms and Transition States

This compound serves as a key intermediate in the synthesis of various other compounds, notably through the reduction of its nitro group to form 4-tert-butyl-1,2-phenylenediamine. acs.orgnih.gov Theoretical chemistry can be employed to investigate the mechanisms of such reactions in detail. By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. Understanding the geometry and energy of these transition states is crucial for predicting reaction rates and for optimizing reaction conditions. For the reduction of this compound, theoretical studies could elucidate the stepwise mechanism of nitro group reduction, including the role of the catalyst and the nature of the intermediates involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Derivatives

This compound is a known building block in the synthesis of compounds with biological activity, such as cyclin-dependent kinase (Cdk) inhibitors. google.com This makes its derivatives prime candidates for Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

When considering QSAR modeling for derivatives of this compound, several factors are important:

Descriptor Selection: A wide range of molecular descriptors would be calculated for each derivative, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Conformational Analysis: As the biological activity of a molecule is highly dependent on its three-dimensional shape, a thorough conformational analysis of the derivatives would be necessary.

Docking Studies: For target-based drug design, such as with Cdk inhibitors, molecular docking simulations can be used to predict the binding mode and affinity of the derivatives within the active site of the target protein. This information can then be used as a descriptor in the QSAR model. google.com

By developing a robust QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective therapeutic agents.

Applications of 4 Tert Butyl 2 Nitroaniline in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

A primary application of 4-tert-butyl-2-nitroaniline is as a starting material for the synthesis of nitrogen-containing heterocyclic compounds. The foundational step in these syntheses is the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂), converting the molecule into 4-tert-butyl-1,2-phenylenediamine. This resulting diamine is a key intermediate that can undergo cyclization reactions with various reagents to form stable ring systems.

Quinoxalines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are of significant interest due to their wide range of biological activities. The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

By first reducing this compound to 4-tert-butyl-1,2-phenylenediamine, a straightforward pathway to substituted quinoxalines is established. The subsequent reaction of this diamine with various α-dicarbonyl compounds (such as glyoxal (B1671930) or benzil) leads to the formation of the quinoxaline ring system. Modern synthetic methods, including iron-catalyzed one-pot reactions, can accomplish this transformation efficiently by combining the 2-nitroaniline (B44862) and a vicinal diol, which is oxidized in situ to the dicarbonyl compound while the nitro group is reduced. chemscene.com

Table 1: Representative Synthesis of Quinoxaline Derivatives from o-Phenylenediamines

| o-Phenylenediamine Precursor | Dicarbonyl Source | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|---|

| 4-tert-Butyl-1,2-phenylenediamine | Benzil | Acetic Acid | Reflux | 6-tert-Butyl-2,3-diphenylquinoxaline |

| 4-tert-Butyl-1,2-phenylenediamine | Glyoxal | Ethanol (B145695) | Room Temperature | 6-tert-Butylquinoxaline |

| 2-Nitroaniline (general) | 1-Phenylethane-1,2-diol | FeCl₃, Hydrazine | One-pot, Reflux | Substituted Quinoxaline chemscene.com |

Benzimidazoles, which feature a benzene ring fused to an imidazole (B134444) ring, are another critical class of heterocyclic compounds with extensive applications. The most common route to their synthesis is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).

Similar to quinoxaline synthesis, this compound is first reduced to 4-tert-butyl-1,2-phenylenediamine. This diamine is then reacted with an aldehyde in the presence of an oxidizing agent or a catalyst, or condensed with a carboxylic acid at high temperatures, to yield the corresponding 5-tert-butyl-benzimidazole scaffold. iucr.org For instance, reacting the diamine with 4-tert-butylbenzaldehyde (B1265539) results in the formation of 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole. iucr.org These scaffolds are not only final products but also serve as important ligands in coordination chemistry. iucr.org

Table 2: General Methods for Benzimidazole (B57391) Synthesis

| Diamine Reactant | Second Reactant | Reagents/Catalyst | Yield | Product Type |

|---|---|---|---|---|

| 4-tert-Butyl-1,2-phenylenediamine | Formic Acid | HCl, Heat | High | 5-tert-Butyl-1H-benzimidazole |

| 4-tert-Butyl-1,2-phenylenediamine | Various Aldehydes | tert-Butyl nitrite (B80452) (catalytic) researchgate.net | Good to Excellent researchgate.net | 2-Substituted-5-tert-butyl-1H-benzimidazole researchgate.net |

| o-Phenylenediamine | 4-tert-Butylbenzaldehyde | Ethanol, Reflux iucr.org | Not specified iucr.org | Substituted Benzimidazole iucr.org |

Synthesis of Quinoxaline Derivatives

Building Block for Functional Polymers and Monomers

The transformation of this compound into bifunctional monomers is a key strategy for its use in polymer science. The presence of the tert-butyl group is particularly advantageous as it can enhance the solubility and modify the physical properties of the resulting polymers.

While this compound itself is not typically employed directly as a polymerization initiator, its derivatives can be engineered for this purpose. For example, research has shown that derivatives of nitroanilines can act as photoinitiators for polymerization reactions. nih.gov By chemically modifying the amine or aromatic ring of this compound, functional groups capable of initiating polymerization (e.g., hydroxyl groups for ring-opening polymerization or specific groups for controlled radical polymerization) can be introduced. This allows for the synthesis of polymers where a fragment of the original molecule is incorporated as an end-group, potentially influencing the polymer's final properties.

A more prominent application of this compound in polymer science is as a precursor to diamine monomers used in the synthesis of high-performance polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical strength. The synthesis pathway involves converting this compound into a diamine, which is then polymerized with dicarboxylic acids (for polyamides) or tetracarboxylic dianhydrides (for polyimides).

One documented approach involves the synthesis of the diamine 4,4'-diamino-4''-tert-butyltriphenylamine, a process where a tert-butyl substituted aniline (B41778) undergoes nitration and reduction steps. This diamine monomer is then reacted with various aromatic dicarboxylic acids and dianhydrides to produce novel polyamides and polyimides. The incorporation of the pendent tert-butyl group significantly improves the solubility of these polymers in organic solvents, allowing them to be cast into flexible films. These materials exhibit high glass transition temperatures and thermal stability, as well as interesting photoluminescence and electrochromic properties.

Table 3: Properties of Functional Polymers Derived from a tert-Butyl-Containing Diamine Monomer

| Polymer Type | Glass Transition (Tg) | Decomposition Temp. (Td) | Solubility | Electrochromic Color Change |

|---|---|---|---|---|

| Polyamide | 282-320 °C | > 450 °C | Soluble in NMP, DMAc | Pale Yellowish to Green/Blue |

| Polyimide | > 300 °C | > 500 °C | Soluble in NMP, DMAc | Pale Yellowish to Green/Blue |

Polymerization Initiators

Ligand in Coordination Chemistry and Catalysis

In the field of coordination chemistry, ligands play a central role in determining the structure and reactivity of metal complexes. This compound and, more significantly, its derivatives are valuable precursors for creating ligands used in catalysis and biomimetic chemistry.

The reduction of this compound yields 4-tert-butyl-1,2-phenylenediamine (tBuPDA), a bidentate ligand capable of coordinating to a metal center through its two adjacent amine groups. Research has demonstrated the synthesis and characterization of iron(II) complexes featuring this ligand. acs.org For example, the complex Fe(Ph₂TIP)(tBuPDA)₂ has been synthesized, where the iron center is bound to both the tBuPDA ligand and a supporting phosphine (B1218219) ligand. acs.org These types of complexes are studied as models for the active sites of nonheme iron dioxygenases, which are enzymes that catalyze the oxidative cleavage of aromatic substrates. acs.org The electronic properties of the ligand, influenced by the tert-butyl group, can tune the reactivity of the metal center, making these complexes relevant for developing catalysts for specific oxidation reactions. acs.org Furthermore, the benzimidazole scaffolds derived from this compound are also widely used as N-heterocyclic carbene (NHC) precursors or as N-donor ligands in transition metal catalysis. iucr.org

Metal Complexation Studies

Derivatives of this compound, particularly its reduced form, 4-(tert-butyl)benzene-1,2-diamine (B1330859), are significant in coordination chemistry. The reduction of this compound is typically achieved through catalytic hydrogenation using a palladium catalyst or with chemical reducing agents like iron powder in an acidic medium. acs.orgnih.gov

The resulting 4-(tert-butyl)benzene-1,2-diamine serves as a precursor for Schiff base ligands. These ligands are formed by the condensation reaction of the diamine with aldehydes, such as benzaldehyde (B42025), in an ethanol solvent. The Schiff bases derived from this diamine readily form stable octahedral complexes with various transition metals, including copper (Cu²⁺) and iron (Fe³⁺). The tert-butyl group in these complexes influences their reactivity and physical properties due to both steric hindrance and electron-donating effects.

Applications in Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not extensively documented in the provided search results, related structures are pivotal in the design of chiral catalysts. For instance, chiral-at-metal iridium(III) complexes have been developed for asymmetric catalysis. These complexes utilize ligands derived from substituted phenylbenzoxazoles, such as 5-tert-butyl-2-phenylbenzoxazole, which can be conceptually linked to the structural motifs available from this compound derivatives. acs.org

In these catalysts, the metal center itself is the source of chirality, and the ligands, which can be achiral, create a specific chiral environment. acs.org The design of such catalysts often involves the synthesis of complex organic ligands, a field where derivatives of this compound could serve as versatile building blocks. The synthesis of N-substituted derivatives, such as 4-(tert-butyl)-N-butyl-2-nitroaniline and 4-(tert-butyl)-2-nitro-N-phenylaniline, highlights the potential for creating a diverse library of ligands for catalytic applications. uni-marburg.de

Intermediate in the Synthesis of Advanced Organic Dyes and Pigments

This compound is a key intermediate in the synthesis of a variety of organic dyes and pigments, particularly azo dyes. solubilityofthings.comresearchgate.netgoogle.com Azo dyes are characterized by the presence of an azo group (–N=N–) and are the most widely used class of colorants in various industries. researchgate.netnih.gov

The synthesis of azo dyes from this compound involves a diazotization reaction, where the aniline is converted into a diazonium salt. This is followed by a coupling reaction with a suitable coupling component, such as a substituted phenol. google.comgoogle.com For example, new azo-metal chelate dyes have been synthesized by coupling substituted o-nitroanilines, including derivatives conceptually similar to this compound, with p-tert-butylphenol. researchgate.net The resulting azo dyes can then be used to form metal complexes with ions like Cu²⁺, Ni²⁺, and Co²⁺, leading to colors with specific properties. researchgate.net The stoichiometry of these azo-metal chelates is often found to be 1:2 (metal:ligand). researchgate.net

The presence of the tert-butyl group can enhance the properties of the resulting dyes, and the nitro group often leads to a red shift in the absorption spectra.

Application in Supramolecular Chemistry for Self-Assembly Systems